
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea, also known as PTUPB, is a chemical compound that has been of interest to the scientific community due to its potential therapeutic applications.
作用機序
The mechanism of action of 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea is not fully understood, but it has been suggested that it may work by inhibiting certain enzymes involved in cancer cell growth and glucose metabolism. Specifically, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been found to inhibit the activity of protein kinase CK2, which is overexpressed in many cancer cells and plays a role in regulating glucose metabolism.
Biochemical and Physiological Effects
Studies have shown that 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has a variety of biochemical and physiological effects. In addition to its anticancer and antidiabetic properties, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been found to have anti-inflammatory effects and to protect against oxidative stress. It has also been shown to improve insulin sensitivity in mice.
実験室実験の利点と制限
One advantage of using 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea in lab experiments is that it has been shown to have low toxicity in mice, making it a potentially safe and effective therapeutic agent. However, one limitation is that its mechanism of action is not fully understood, which could make it difficult to optimize its therapeutic potential.
将来の方向性
There are several future directions for research on 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea. One area of interest is its potential as a cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential. Finally, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea could be studied for its potential in treating other diseases, such as Alzheimer's disease and Parkinson's disease, as it has been shown to have neuroprotective effects in mice.
合成法
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea can be synthesized through a multi-step reaction process starting with the reaction of 2-aminopyrazole with 3-bromothiophene. The resulting product is then reacted with 2-(thiophen-3-yl)ethanol to form the intermediate product. Finally, the intermediate product is reacted with N,N'-di-tert-butyl-N''-(thiophen-2-ylmethyl)urea to yield 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea.
科学的研究の応用
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been shown to have potential therapeutic applications in various fields of research. It has been studied for its anticancer properties, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea has been studied for its potential in treating diabetes, as it has been found to improve glucose tolerance in mice.
特性
IUPAC Name |
1-(2-pyrazol-1-yl-2-thiophen-3-ylethyl)-3-(thiophen-2-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4OS2/c20-15(16-9-13-3-1-7-22-13)17-10-14(12-4-8-21-11-12)19-6-2-5-18-19/h1-8,11,14H,9-10H2,(H2,16,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCMOXFCSBCRNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C(CNC(=O)NCC2=CC=CS2)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl)-3-(thiophen-2-ylmethyl)urea | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

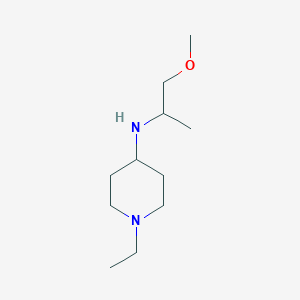

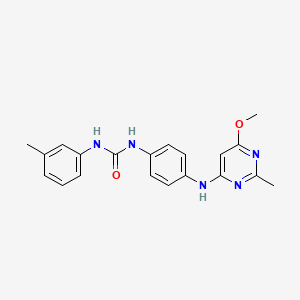
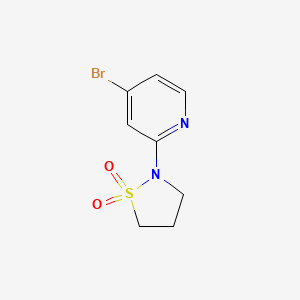
![N-cyclopentyl-2-(2-methyl-4-oxo-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2881863.png)
![2-[(1-methyl-1H-pyrazol-4-yl)amino]acetic acid](/img/structure/B2881864.png)
![5-chloro-2-[4-(2,5-dimethylphenyl)piperazine-1-carbonyl]-1H-indole](/img/structure/B2881866.png)
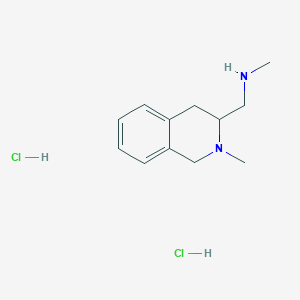
![N-(1,2,3-thiadiazol-4-ylcarbonyl)-N'-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B2881868.png)

![2-(benzylsulfanyl)-5-[3-(1H-pyrrol-1-yl)-2-thienyl]-1,3,4-oxadiazole](/img/structure/B2881871.png)
![3-naphthalen-2-yl-N-[(Z)-1-(4-nitrophenyl)ethylideneamino]-1H-pyrazole-5-carboxamide](/img/no-structure.png)
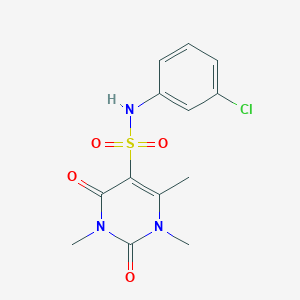
![1-{2-Nitro-4-[(trifluoromethyl)sulfonyl]phenyl}pyrrolidine](/img/structure/B2881875.png)